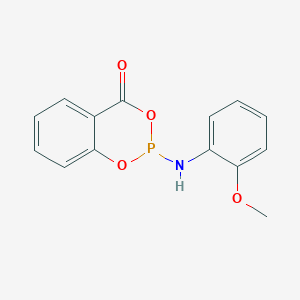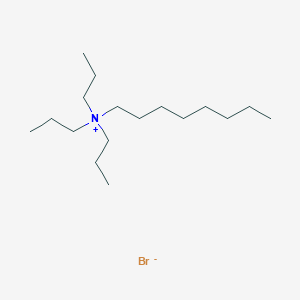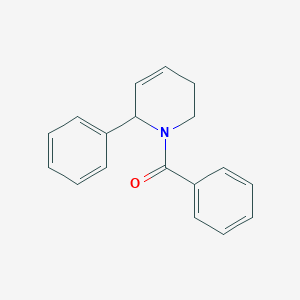
Pyridine, 1-benzoyl-1,2,5,6-tetrahydro-2-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridine, 1-benzoyl-1,2,5,6-tetrahydro-2-phenyl- is a heterocyclic aromatic organic compound It is characterized by a pyridine ring fused with a tetrahydro-2-phenyl group and a benzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 1-benzoyl-1,2,5,6-tetrahydro-2-phenyl- can be achieved through several methods. One common approach involves the condensation of 1,5-dicarbonyl compounds followed by cyclization. For instance, the condensation of 2,6-pyridinedicarboxaldehyde with 2-nitrodiphenylamine in the presence of a reducing agent under reflux conditions at 100°C for 24 hours . Another method includes the addition of Grignard reagents to pyridine N-oxides followed by treatment with acetic anhydride .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Pyridine, 1-benzoyl-1,2,5,6-tetrahydro-2-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce hydroxyl derivatives.
Scientific Research Applications
Pyridine, 1-benzoyl-1,2,5,6-tetrahydro-2-phenyl- has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Mechanism of Action
The mechanism of action of Pyridine, 1-benzoyl-1,2,5,6-tetrahydro-2-phenyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Pyridine derivatives: Compounds like 1-benzyl-4-methyl-1,2,3,6-tetrahydro-pyridine share structural similarities with Pyridine, 1-benzoyl-1,2,5,6-tetrahydro-2-phenyl-.
Imidazole derivatives: These compounds also exhibit similar heterocyclic structures and biological activities.
Uniqueness: Pyridine, 1-benzoyl-1,2,5,6-tetrahydro-2-phenyl- is unique due to its specific combination of a pyridine ring with benzoyl and phenyl groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
61340-82-7 |
|---|---|
Molecular Formula |
C18H17NO |
Molecular Weight |
263.3 g/mol |
IUPAC Name |
phenyl-(6-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone |
InChI |
InChI=1S/C18H17NO/c20-18(16-11-5-2-6-12-16)19-14-8-7-13-17(19)15-9-3-1-4-10-15/h1-7,9-13,17H,8,14H2 |
InChI Key |
ZGPISFGKFSKHRV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(C=C1)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


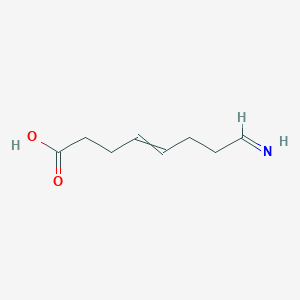
![2,2'-[Propane-1,3-diylbis(nitroazanediyl)]diacetic acid](/img/structure/B14583469.png)
![4,4'-[(Phenylethynyl)phosphanediyl]bis(N,N-dimethylaniline)](/img/structure/B14583473.png)
![6-Fluoro-1-[(4-iodophenyl)methyl]-4-methylquinolin-2(1H)-one](/img/structure/B14583474.png)
![N-[(2-Nitrophenyl)sulfanyl]-L-alanyl-L-leucylglycine](/img/structure/B14583492.png)
![1-Chloro-2,4-dinitro-5-[(propan-2-yl)sulfanyl]benzene](/img/structure/B14583495.png)
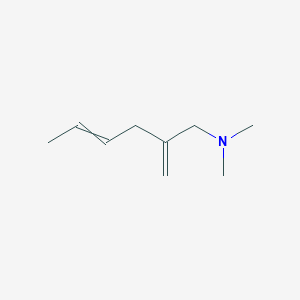
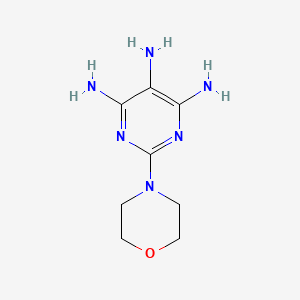
![3,4,7-Triazabicyclo[4.1.0]hepta-2,4-diene, 7-cyclohexyl-2,5-diphenyl-](/img/structure/B14583517.png)

![5-(2,6,6-Trimethylbicyclo[3.2.0]heptan-2-yl)oxolan-2-one](/img/structure/B14583522.png)
